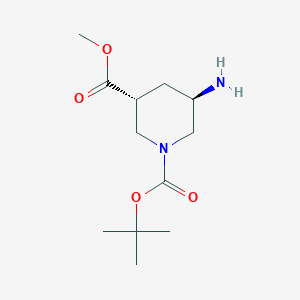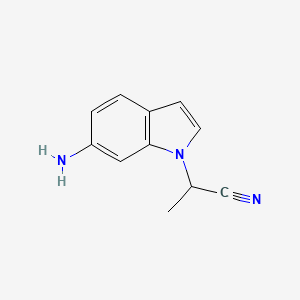
2-(6-Amino-1H-indol-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Amino-1H-indol-1-yl)propanenitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an indole ring system substituted with an amino group at the 6-position and a propanenitrile group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-1H-indol-1-yl)propanenitrile can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring system. The amino group can be introduced through nucleophilic substitution reactions, and the propanenitrile group can be added via a cyanation reaction using reagents such as sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Amino-1H-indol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Amino derivatives with the nitrile group reduced to an amine.
Substitution: Various substituted indole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(6-Amino-1H-indol-1-yl)propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(6-Amino-1H-indol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1H-Indol-3-yl)acetonitrile
- 2-(1H-Indol-3-yl)ethanamine
- 2-(1H-Indol-3-yl)propanoic acid
Uniqueness
2-(6-Amino-1H-indol-1-yl)propanenitrile is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of the amino group at the 6-position and the propanenitrile group at the 2-position allows for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C11H11N3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
2-(6-aminoindol-1-yl)propanenitrile |
InChI |
InChI=1S/C11H11N3/c1-8(7-12)14-5-4-9-2-3-10(13)6-11(9)14/h2-6,8H,13H2,1H3 |
InChI-Schlüssel |
KJPKIDQUOOBTTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)N1C=CC2=C1C=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


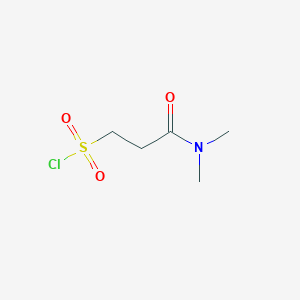
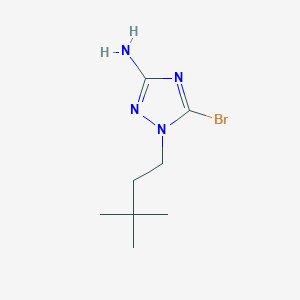
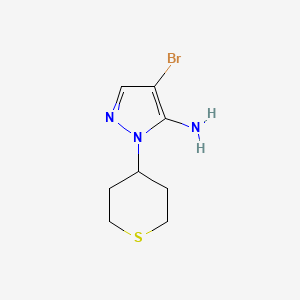

![(5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13066602.png)
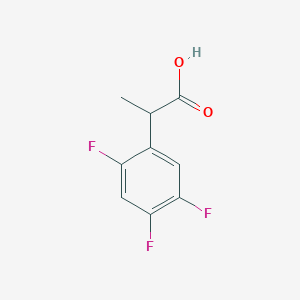
![1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13066609.png)
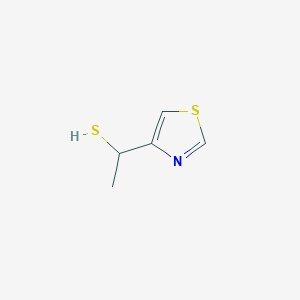
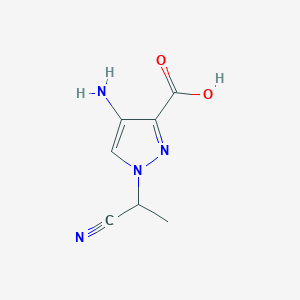
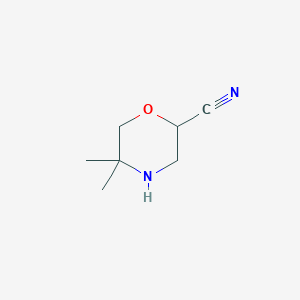
![N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13066647.png)
![6,9-Dioxa-2-azaspiro[3.6]decane](/img/structure/B13066649.png)

